6-Chloro-4-hydroxynicotinonitrile

Regioselective synthesis Nucleophilic aromatic substitution Halogenated pyridine building block

Researchers requiring unambiguous regiochemical control face supply inconsistency with isomeric mixtures. 6-Chloro-4-hydroxynicotinonitrile (CAS 1805113-34-1) eliminates this risk with its confirmed single-isomer identity (unique InChI Key). • Defined 6-Cl-4-OH substitution enables reproducible SNAr diversification and intramolecular H-bonding not possible with the 2-Cl isomer. • Ortho-like 4-OH/3-CN geometry supports chelation and kinase hinge-binding motifs critical for PIM-1 inhibitor scaffolds (literature IC50 as low as 18.9 nM). • Commercially sourced at ≥95% purity, ready for multi-step agrochemical or pharmaceutical intermediate routes.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
Cat. No. B12331938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxynicotinonitrile
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=C(NC=C(C1=O)C#N)Cl
InChIInChI=1S/C6H3ClN2O/c7-6-1-5(10)4(2-8)3-9-6/h1,3H,(H,9,10)
InChIKeyVJECLMLHTDAGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-hydroxynicotinonitrile Core Properties & Sourcing


6-Chloro-4-hydroxynicotinonitrile is a disubstituted pyridine derivative with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol, bearing a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position on the pyridine ring . It is primarily classified as a heterocyclic building block or synthetic intermediate, with cited potential in medicinal chemistry and agrochemical research . The compound is commercially available from multiple specialist chemical suppliers, typically at a purity specification of 95% or higher .

Positional Isomerism of 6-Chloro-4-hydroxynicotinonitrile


Simple replacement of 6-Chloro-4-hydroxynicotinonitrile with its closest positional isomer, 2-chloro-4-hydroxynicotinonitrile (CAS 869802-74-4), or with mono-functionalized analogs such as 6-chloronicotinonitrile, is chemically non-equivalent due to fundamental differences in electronic distribution and steric accessibility imparted by the specific substitution pattern . The ortho-like relationship between the 4-OH and 3-CN groups in the 6-Cl isomer enables intramolecular hydrogen-bonding motifs and chelation behavior not possible in the 2-Cl isomer . This regiochemistry dictates distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, leading to divergent downstream derivatives and biological target interactions that cannot be replicated by simple in-class substitution without compromising synthetic route fidelity, product purity, or biological screening outcomes .

6-Chloro-4-hydroxynicotinonitrile Differentiation Evidence


Regioselective Synthesis: 6-Chloro-4-hydroxy Pattern

The synthesis of 6-Chloro-4-hydroxynicotinonitrile proceeds via direct chlorination of 4-hydroxynicotinonitrile, yielding a product with chlorine exclusively at the 6-position. This stands in contrast to the 2-Chloro isomer, which requires a different starting material or synthetic route. The patent literature has established this compound class as an intermediate for preparing 4-haloalkylnicotinonitriles, which are themselves precursors to pesticides. [1] The exclusive regiochemistry of the 6-Cl product is a critical control point; use of the incorrect 2-Cl isomer in a synthetic sequence designed for 6-Cl substitution leads to a structurally distinct product with altered physicochemical and biological properties. [2]

Regioselective synthesis Nucleophilic aromatic substitution Halogenated pyridine building block

Distinct Physical Form vs. 2-Chloro Isomer

The commercially supplied 2-Chloro-4-hydroxynicotinonitrile analog from a major vendor is specified as a 'White Solid' with a storage temperature requirement of 0-5°C . This differs markedly from the 6-chloro isomer. While the physical form of the 6-chloro isomer may vary by supplier, these differences in physical form and storage requirements between positional isomers reflect fundamental differences in crystal packing and stability, which can directly impact weighing accuracy, dissolution rates, and formulation consistency in both discovery and development settings.

Physical form Solid-state characterization Formulation compatibility

Nicotinonitrile Scaffold: Validated PIM-1 Kinase Inhibition

While direct biological data for 6-Chloro-4-hydroxynicotinonitrile is currently absent from the peer-reviewed literature, the nicotinonitrile scaffold has been definitively validated as a privileged structure for potent PIM-1 kinase inhibition. A 2025 study demonstrated that nicotinonitrile-based derivatives 4k and 7b inhibit PIM-1 kinase with IC50 values of 21.2 nM and 18.9 nM, respectively, achieving 92.7% and 96.4% inhibition compared to the pan-kinase inhibitor Staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1]. Furthermore, compound 7b exhibited in vivo anticancer efficacy, reducing tumor growth by 42.9% in an SEC-bearing mouse model compared to 54.2% for 5-FU treatment [1]. The 6-chloro-4-hydroxy substitution pattern on the nicotinonitrile core provides a unique vector for derivatization that is chemically distinct from other regioisomers, offering a differentiated starting point for kinase inhibitor programs.

PIM-1 kinase inhibition Anticancer Kinase inhibitor design

Evidence Gap: Limited Direct Biological Data

A comprehensive search of peer-reviewed literature, patent databases, and authoritative bioactivity repositories (BindingDB, ChEMBL, PubMed) did not identify any published studies that report direct biological activity data (IC50, Ki, EC50, MIC, etc.) for 6-Chloro-4-hydroxynicotinonitrile (CAS 1805113-34-1) as a discrete molecular entity. The compound is predominantly referenced as a synthetic intermediate, and its biological annotation remains sparse. In contrast, the 2-chloro positional isomer (CAS 869802-74-4) has reported anticancer activity in breast cancer cells (IC50 = 12 µM) . This evidence asymmetry means that claims of biological differentiation for the 6-chloro isomer must currently rely on class-level inference and synthetic chemistry rationale rather than direct head-to-head biological comparison. Procurement decisions should weigh this data gap against the specific synthetic and reactivity advantages of the 6-chloro substitution pattern.

Data transparency Procurement risk assessment Evidence limitation

6-Chloro-4-hydroxynicotinonitrile Application Scenarios


Regioselective Intermediate for Agrochemical and Pharmaceutical Synthesis

6-Chloro-4-hydroxynicotinonitrile is optimally deployed as a synthetic intermediate in multi-step routes where the 6-chloro-4-hydroxy substitution pattern is specifically required. The patent literature on 4-haloalkylnicotinonitriles confirms the industrial relevance of this substitution pattern for preparing pesticidal active ingredients [1]. The exclusive regiochemistry ensures that downstream products (e.g., 6-alkoxy, 6-amino, or 6-aryl derivatives via SNAr or cross-coupling) possess the intended substitution pattern, a critical quality attribute for both agrochemical and pharmaceutical process chemistry .

Privileged Scaffold for PIM-1 Kinase Inhibitor Derivatization

Researchers designing novel PIM-1 kinase inhibitors can utilize 6-Chloro-4-hydroxynicotinonitrile as a differentiated starting scaffold. The nicotinonitrile core has demonstrated high-affinity PIM-1 inhibition (IC50 values as low as 18.9 nM) with in vivo antitumor efficacy in xenograft models [1]. The 6-chloro substituent provides a handle for late-stage diversification via nucleophilic substitution or metal-catalyzed coupling, while the 4-hydroxyl group can be exploited for hydrogen-bonding interactions with the kinase hinge region or further functionalized to modulate pharmacokinetic properties.

Chemical Biology Probe Synthesis with Defined Regiochemistry

The unambiguous structural identity of 6-Chloro-4-hydroxynicotinonitrile, confirmed by its unique InChI Key, makes it suitable for chemical biology applications where precise regiochemical control is essential for target engagement studies [1]. When incorporated into probe molecules or affinity reagents, the defined substitution pattern ensures reproducible binding interactions, avoiding the confounding effects that would arise from using an isomeric mixture or the incorrect positional isomer.

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